

Technical Guide: 12-HETE-d8 for Advanced Research Applications

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Compound of Interest

Compound Name: 12-HETE-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **12-HETE-d8**, a deuterated analog of 12-hydroxyeicosatetraenoic acid (12-HETE). It is intended for researchers in academia and industry who require a high-purity internal standard for accurate quantification of 12-HETE and for those investigating the biological roles of this important lipid mediator.

12-HETE-d8: Supplier and Purity Information

12-HETE-d8 is a critical tool for mass spectrometry-based lipidomics. Its stable isotope label allows it to be distinguished from the endogenous, unlabeled 12-HETE, making it an ideal internal standard for quantification.

Prominent Supplier

A primary and well-established supplier of **12-HETE-d8** is Cayman Chemical. They offer two principal forms of the deuterated standard:

- (\pm)**12-HETE-d8**: A racemic mixture of the 12(R) and 12(S) enantiomers.
- 12(S)-HETE-d8: The specific deuterated form of the biologically active 12(S) enantiomer.

Quantitative Data Summary

The following tables summarize the key specifications for both (±)**12-HETE-d8** and 12(S)-HETE-d8, primarily sourced from Cayman Chemical.

Table 1: Product Specifications for (±)**12-HETE-d8**

Specification	Value
Purity	≥98% ((±)12-HETE)
Deuterium Incorporation	≥99% deuterated forms (d1-d8); ≤1% d0[1]
Molecular Formula	C ₂₀ H ₂₄ D ₈ O ₃ [2]
Formula Weight	328.5 g/mol [2]
Formulation	A solution in acetonitrile (typically 100 µg/ml)[2]
Storage Temperature	-20°C[2]
Stability	≥ 2 years[2]

Table 2: Product Specifications for 12(S)-HETE-d8

Specification	Value
Purity	≥99% deuterated forms (d1-d8)[3]
Molecular Formula	C ₂₀ H ₂₄ D ₈ O ₃ [3]
Formula Weight	328.5 g/mol [3]
Formulation	A solution in acetonitrile (typically 100 µg/ml)[3]
Storage Temperature	-20°C[3]
Stability	≥ 2 years[3]

Experimental Protocols: Quantification of 12-HETE using 12-HETE-d8

12-HETE-d8 is predominantly used as an internal standard for the quantification of 12-HETE in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.

Materials

- Biological sample (e.g., plasma, tissue homogenate, cell lysate)
- **12-HETE-d8** internal standard solution
- Organic solvents (e.g., methanol, acetonitrile, hexane, isopropanol, ethyl acetate)
- Formic acid or acetic acid
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system with a C18 column

Sample Preparation and Extraction

- Thawing and Spiking: Thaw the biological sample on ice. Add a known amount of **12-HETE-d8** internal standard to the sample. The amount added should be comparable to the expected concentration of endogenous 12-HETE.
- Protein Precipitation and Lipid Extraction: Add ice-cold organic solvent (e.g., methanol or a mixture of hexane/isopropanol) to the sample to precipitate proteins and extract lipids.^[4] Vortex thoroughly.
- Phase Separation: Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the lipid extract. A biphasic extraction (e.g., using the Bligh and Dyer method or a methyl-tert-butyl ether based method) can also be employed for cleaner extracts.^[5]
- Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
 - Condition the C18 SPE cartridge with methanol followed by water.
 - Load the lipid extract onto the cartridge.

- Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
- Elute the HETEs with a higher-percentage organic solvent (e.g., ethyl acetate or acetonitrile).[6]
- Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen. Reconstitute the dried extract in the LC-MS mobile phase.[4]

LC-MS/MS Analysis

- Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol, to separate 12-HETE from other lipids.
- Mass Spectrometric Detection:
 - The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion pairs for 12-HETE and **12-HETE-d8** are monitored.
 - 12-HETE: The deprotonated molecule $[M-H]^-$ has an m/z of 319. Characteristic product ions for fragmentation are monitored.[7]
 - **12-HETE-d8**: The deprotonated molecule $[M-H]^-$ has an m/z of 327. Correspondingly shifted product ions are monitored.[7]

Data Analysis

- Peak Integration: Integrate the peak areas for both the endogenous 12-HETE and the **12-HETE-d8** internal standard.
- Ratio Calculation: Calculate the ratio of the peak area of endogenous 12-HETE to the peak area of the **12-HETE-d8** internal standard.

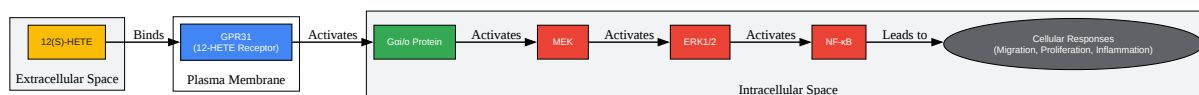
- Quantification: Determine the concentration of 12-HETE in the original sample by comparing the calculated ratio to a standard curve generated with known amounts of unlabeled 12-HETE and a fixed amount of **12-HETE-d8**.

Signaling Pathways and Visualizations

12(S)-HETE, the predominant biologically active enantiomer, exerts its effects by binding to a specific G-protein coupled receptor (GPCR).

12(S)-HETE Signaling Pathway

12(S)-HETE binds to the G-protein coupled receptor GPR31.[2][3] This interaction initiates a signaling cascade that can lead to various cellular responses, including cell migration, proliferation, and inflammation. The binding of 12(S)-HETE to GPR31, which is coupled to a G*ai*/o protein, leads to the activation of downstream pathways, including the MEK-ERK1/2 and NF- κ B pathways.[3]

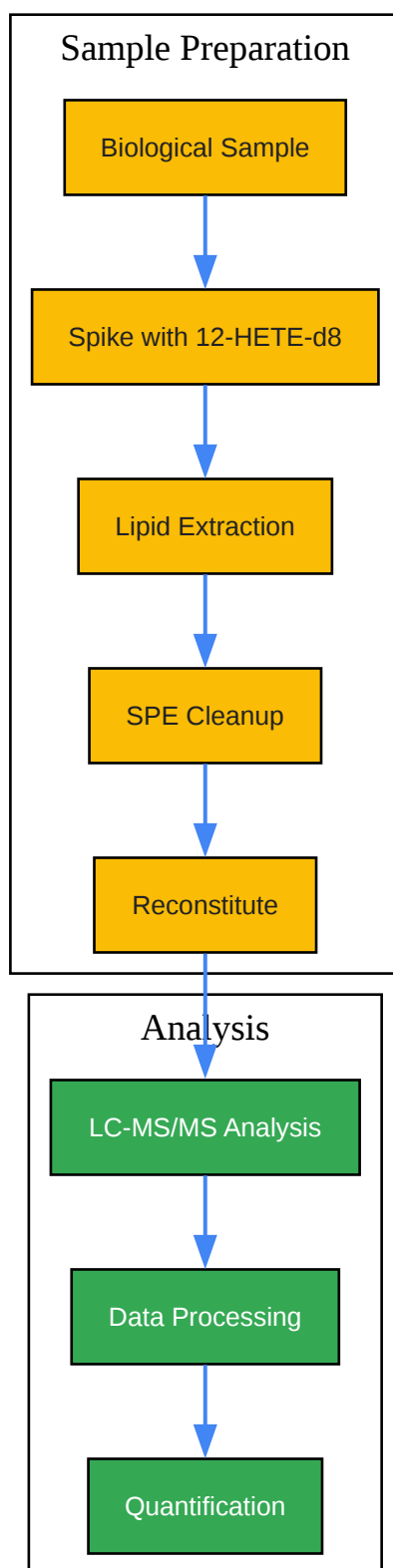


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Figure 1: 12(S)-HETE signaling pathway via the GPR31 receptor.

Experimental Workflow for Lipidomics

The following diagram illustrates a typical workflow for the quantification of 12-HETE in biological samples using **12-HETE-d8** as an internal standard.



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Figure 2: General experimental workflow for 12-HETE quantification.

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